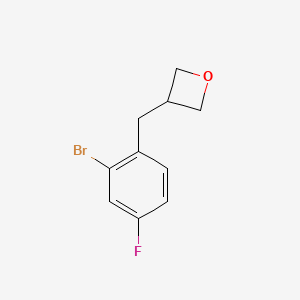

3-(2-Bromo-4-fluorobenzyl)oxetane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Bromo-4-fluorobenzyl)oxetane is an organic compound that features a four-membered oxetane ring attached to a benzyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorobenzyl)oxetane typically involves the reaction of 2-bromo-4-fluorobenzyl alcohol with an appropriate oxetane precursor. One common method involves the use of a base, such as sodium hydride, to deprotonate the alcohol, followed by nucleophilic substitution with an oxetane derivative . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorobenzyl)oxetane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted oxetanes, benzyl derivatives, and various cyclic compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

Antiviral Properties : Preliminary studies suggest that 3-(2-Bromo-4-fluorobenzyl)oxetane may serve as a precursor in the synthesis of antiviral compounds. Derivatives of oxetanes have shown inhibitory effects against enzymes crucial for viral replication, indicating potential bioactivity for this compound .

Case Study : In research focusing on non-nucleoside inhibitors for hepatitis C virus (HCV), compounds structurally related to oxetanes demonstrated significant activity against viral enzymes. This suggests that this compound could be explored for similar applications in antiviral drug development .

Synthetic Applications

Building Blocks in Organic Synthesis : The unique structure of this compound allows it to act as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions enables the formation of more complex molecules, which are valuable in pharmaceutical development.

| Reaction Type | Description |

|---|---|

| Ring-opening reactions | Utilized to create new functional groups and modify the oxetane structure. |

| Electrophilic substitutions | Enhances the biological activity by introducing reactive sites on the molecule. |

Potential Derivatives and Analogues

The exploration of derivatives based on this compound is vital for assessing its biological activity and synthetic utility. Here are notable examples:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 3-(2-Bromo-5-fluorobenzyl)oxetane | Similar oxetane structure with different halogen | Potentially different biological activity |

| Oxetanocin A | Contains an oxetane ring; adenosine mimic | Active against HIV and HSV viruses |

| 2-Bromo-4-fluorobenzyl alcohol | Precursor to oxetanes; lacks cyclic structure | Useful in direct synthesis of oxetanes |

Future Research Directions

Research into the applications of this compound should focus on:

- Mechanistic Studies : Understanding how modifications to the oxetane ring influence its reactivity and biological activity.

- Biological Testing : Conducting assays to evaluate antiviral efficacy and potential toxicity.

- Synthetic Methodologies : Developing new synthetic routes that enhance yield and selectivity for desired derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)oxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Chloro-4-fluorobenzyl)oxetane

- 3-(2-Bromo-4-methylbenzyl)oxetane

- 3-(2-Bromo-4-chlorobenzyl)oxetane

Uniqueness

3-(2-Bromo-4-fluorobenzyl)oxetane is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry .

Biological Activity

3-(2-Bromo-4-fluorobenzyl)oxetane is a synthetic organic compound notable for its oxetane ring structure, which has garnered attention for potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a four-membered cyclic ether (oxetane) with a bromine and fluorine substituent on the benzyl group. This unique structure contributes to its potential reactivity and biological activity, particularly in the context of antiviral properties.

Antiviral Potential

Research indicates that this compound may serve as a precursor in synthesizing compounds with antiviral properties. Derivatives of oxetanes have shown inhibitory effects on enzymes crucial for viral replication, suggesting that this compound might exhibit similar bioactivity. For instance, studies have demonstrated that modifications to the oxetane ring can influence binding affinities towards specific enzymes or receptors involved in viral processes.

Interaction Studies

Preliminary interaction studies highlight the compound's reactivity with biological targets. The unique combination of halogen substituents on the benzyl group enhances its potential to participate in selective interactions with enzymes or receptors, which is vital for developing therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is helpful to compare it with structurally similar compounds. The following table summarizes some notable analogs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-Bromo-5-fluorobenzyl)oxetane | Similar oxetane structure with different halogen | Potentially different biological activity profile |

| Oxetanocin A | Contains an oxetane ring and is an adenosine mimic | Active against HIV and HSV viruses |

| 2-Bromo-4-fluorobenzyl alcohol | Precursor to oxetanes; lacks cyclic structure | Useful in direct synthesis of oxetanes |

This comparative analysis reveals that while this compound shares structural features with other compounds, its unique halogen substituents may confer distinct biological activities.

Case Studies and Research Findings

- Antiviral Activity : A study highlighted that derivatives of oxetanes, including those related to this compound, exhibited significant inhibition against viral replication mechanisms. The study utilized various viral models to assess efficacy, demonstrating promising results for further development.

- Binding Affinity Studies : Another research effort focused on the binding affinities of modified oxetanes to viral enzymes. Results indicated that specific modifications could enhance binding efficiency, suggesting a pathway for optimizing antiviral agents based on the oxetane scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Bromo-4-fluorobenzyl)oxetane, and how can experimental parameters be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or Michael addition. For example, reacting 2-bromo-4-fluorobenzyl bromide with a preformed oxetane precursor (e.g., 3-hydroxymethyloxetane) under basic conditions (K₂CO₃/DMF) . Optimization involves controlling reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 oxetane:benzyl bromide). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., bromo-fluorobenzyl protons at δ 7.2–7.5 ppm; oxetane protons at δ 4.2–4.6 ppm) .

- X-ray Diffraction : Determines bond lengths (e.g., C–Br: ~1.89 Å; C–O in oxetane: ~1.45 Å) and ring puckering angles (~8–10°), critical for stability analysis .

- Elemental Analysis : Validates stoichiometry (expected C: ~47%, Br: ~20%, F: ~6%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Use impervious gloves (nitrile), safety goggles, and fume hoods to avoid inhalation/contact. Store at 2–8°C in amber glass under inert gas (N₂/Ar). Waste disposal must follow EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How do thermal stability and sensitivity profiles of this compound compare to analogous oxetane derivatives?

- Methodology :

- DSC/TGA : Evaluate decomposition onset (expected ~180–200°C) and enthalpy (ΔH ~150–200 kJ/mol) .

- Impact/Friction Sensitivity : Use BAM standards (impact: >40 J; friction: >360 N thresholds for "insensitive" classification) .

- Contradictions : Longer C–Br bonds may reduce thermal stability but improve insensitivity compared to nitro derivatives (e.g., 3-(nitromethylene)oxetane decomposes at 165°C with high sensitivity) .

Q. Can this compound serve as a monomer for high-performance polymers, and what copolymerization strategies are viable?

- Methodology :

- Cationic Ring-Opening Polymerization : Initiate with BF₃·OEt₂ at 25°C to form polyoxetanes. Monitor molecular weight (GPC; target Đ ~1.2) .

- Performance Metrics : Compare glass transition temperature (Tg) and tensile strength with poly(BAMO) or poly(NIMMO). Fluorine/bromo groups may enhance hydrophobicity and oxidative stability .

Q. How do computational predictions (e.g., detonation velocity, bond dissociation energy) align with experimental data for this compound?

- Methodology :

- DFT Calculations (Gaussian 16) : Estimate detonation velocity (D: ~6500–7000 m/s) and pressure (P: ~15–20 GPa) using CBS-4M. Compare with EXPLO5 simulations .

- Bond Dissociation Energy (BDE) : Calculate C–Br BDE (~250 kJ/mol) vs. C–NO₂ (~150 kJ/mol in nitro-oxetanes). Lower BDE may prioritize C–Br cleavage in decomposition .

- Data Gaps : Experimental SSRT (small-scale shock reactivity) testing is required to validate predicted insensitivity .

Q. What strategies address discrepancies between theoretical and experimental performance in halogenated oxetanes?

- Methodology :

- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., Br···F contacts) that reduce sensitivity despite high calculated energies .

- Isomer Screening : Compare N1 vs. N2 isomers (if applicable) to resolve thermal stability outliers .

- Additive Formulations : Blend with inert plasticizers (e.g., dioctyl adipate) to mitigate sensitivity while retaining energy density .

Properties

Molecular Formula |

C10H10BrFO |

|---|---|

Molecular Weight |

245.09 g/mol |

IUPAC Name |

3-[(2-bromo-4-fluorophenyl)methyl]oxetane |

InChI |

InChI=1S/C10H10BrFO/c11-10-4-9(12)2-1-8(10)3-7-5-13-6-7/h1-2,4,7H,3,5-6H2 |

InChI Key |

UGYGUXVEOCRSCO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)CC2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.